molecular formula C23H30ClN3O5S B12478010 3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide

3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B12478010
M. Wt: 496.0 g/mol
InChI Key: ZXZJBRZVFWEFFO-UHFFFAOYSA-N
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Description

3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that features a piperazine ring, a benzenesulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the dimethylphenyl group.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The piperazine ring and the benzenesulfonamide group are key functional groups that interact with biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide: Similar structure but lacks the chloro group.

    3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}benzenesulfonamide: Similar structure but lacks the N-(2-methoxyethyl) group.

Uniqueness

The presence of the chloro group and the N-(2-methoxyethyl) group in 3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide provides unique chemical properties and biological activity compared to its similar compounds.

Properties

Molecular Formula

C23H30ClN3O5S

Molecular Weight

496.0 g/mol

IUPAC Name

3-chloro-4-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C23H30ClN3O5S/c1-17-5-4-6-21(18(17)2)26-10-12-27(13-11-26)23(28)16-32-22-8-7-19(15-20(22)24)33(29,30)25-9-14-31-3/h4-8,15,25H,9-14,16H2,1-3H3

InChI Key

ZXZJBRZVFWEFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)S(=O)(=O)NCCOC)Cl)C

Origin of Product

United States

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